2-(2-Methoxy-4-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-14-4-5-16(17(12-14)28-3)29-13-20(27)25-10-8-24(9-11-25)19-7-6-18-22-21-15(2)26(18)23-19/h4-7,12H,8-11,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMZLJHERQROPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Methoxy-4-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by its complex structure, which includes:
- A methoxy group attached to a methylphenoxy moiety.
- A piperazine ring linked to a triazolopyridazine derivative.
This structural diversity suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with triazole and pyridazine functionalities have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through modulation of apoptosis-related proteins such as Bcl-2 and caspases .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A-431 | 5.0 | Bcl-2 inhibition |
| Compound B | Jurkat T | 3.5 | Caspase activation |
| 2-Methoxy... | MCF-7 | TBD | TBD |
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been tested for their efficacy against bacterial and fungal strains. For example, derivatives containing the triazole ring have demonstrated broad-spectrum antimicrobial activity at low MIC values, indicating their potential as therapeutic agents in treating infections .
Table 2: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| Compound C | E. coli | 15.62 |
| Compound D | S. aureus | 10.00 |
| 2-Methoxy... | C. albicans | TBD |
Neuropharmacological Effects
In addition to anticancer and antimicrobial activities, some studies have explored the neuropharmacological effects of related compounds in models of seizure and anxiety. For instance, certain triazole derivatives have shown anticonvulsant properties in picrotoxin-induced seizure models, suggesting that the compound may also interact with neurotransmitter systems .
Case Studies
- Study on Anticancer Activity : A recent study synthesized several derivatives based on the triazolopyridazine core and evaluated their cytotoxicity against breast cancer cell lines (MCF-7). The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating superior efficacy .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of similar compounds against both Gram-positive and Gram-negative bacteria. The results showed that certain modifications in the side chains enhanced activity against resistant strains .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the triazole and piperazine moieties. The characterization is usually performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : To determine the structure and purity.
- Mass Spectrometry (MS) : For molecular weight determination.
- Infrared Spectroscopy (IR) : To identify functional groups.
Biological Applications
Pharmacological Potential
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds related to this structure have shown promising results against various bacterial strains. For instance, similar heterocycles have been evaluated for their efficacy against resistant strains of bacteria and fungi .
- Anticancer Properties : Certain derivatives have been tested for their ability to inhibit cancer cell proliferation. The presence of triazole rings is often associated with enhanced anticancer activity due to their ability to interact with specific biological targets .
- Neuropharmacological Effects : The piperazine component is known for its potential in treating neurological disorders. Research has indicated that modifications in the piperazine structure can lead to improved receptor binding affinities .
Agricultural Applications
The compound may also find applications in agriculture as a pesticide or herbicide. Its structural components suggest potential efficacy in disrupting pest metabolism or growth. Similar compounds have been developed for use against agricultural pests, showing effectiveness in field trials .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of compounds related to 2-(2-Methoxy-4-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone against various pathogens. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting a potential new class of antimicrobial agents.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that derivatives of this compound could induce apoptosis in cancer cells at micromolar concentrations. The mechanism was linked to the activation of caspases and modulation of cell cycle regulators.
Comparison with Similar Compounds
AZD5153: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one
Structural Differences :
- Triazolopyridazine Substituent : AZD5153 has a 3-methoxy group on the triazolopyridazine, whereas the target compound has a 3-methyl group . Methoxy groups typically enhance hydrogen bonding but may reduce metabolic stability compared to methyl groups .
- Linker: AZD5153 employs a piperidyl-phenoxy-ethyl chain, enabling bivalent binding to BET bromodomains.
Pharmacological Profile :
- Potency: AZD5153 exhibits nanomolar IC₅₀ values against BRD4 and inhibits c-Myc expression in xenograft models. The target compound’s methyl substitution may reduce potency slightly but improve metabolic half-life .
- Selectivity : AZD5153 shows high selectivity for BET proteins; the target compound’s selectivity profile is unconfirmed but likely similar due to shared triazolopyridazine motifs .
Pharmacokinetics :
- AZD5153 has excellent oral bioavailability and brain penetration. The target compound’s piperazine linker may enhance aqueous solubility, favoring intravenous administration .
2-((1-Substituted Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(Substituted Phenylsulfonyl)piperazin-1-yl)ethanone (Compound 7a–x)
Structural Differences :
- Core Heterocycle : This analog uses a tetrazole-thiol group instead of triazolopyridazine, reducing aromatic stacking interactions with BET bromodomains .
- Substituents: The phenylsulfonyl-piperazine group may increase molecular weight and reduce membrane permeability compared to the target compound’s phenoxy group .
Activity :
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (AG01AQFE)
Structural Differences :
Toxicity :
- AG01AQFE is classified as acutely toxic (oral LD₅₀ < 300 mg/kg) and irritant, highlighting risks associated with amine-terminated analogs. The target compound’s ethanone group may mitigate these hazards .
Comparative Data Table
Research Findings and Implications
Preparation Methods
Synthetic Strategy Overview
The target compound’s structure comprises three key subunits:
- 2-(2-Methoxy-4-methylphenoxy)acetyl group
- Piperazine linker
- 3-Methyl-triazolo[4,3-b]pyridazine moiety
Synthesis typically follows a convergent approach:
Triazolo-Pyridazine Core Synthesis
The 3-methyl-triazolo[4,3-b]pyridazin-6-yl subunit is synthesized via cyclocondensation reactions. Key steps include:
Cyclization of Hydrazine Derivatives
A nitro-substituted pyridazine precursor undergoes cyclization with methyl hydrazine in the presence of acetic acid at 80–100°C. For example, 3-nitro-6-chloropyridazine reacts with methyl hydrazine to yield 3-methyl-triazolo[4,3-b]pyridazine-6-amine, which is subsequently halogenated.
Piperazine Functionalization
The piperazine ring is modified to introduce the triazolo-pyridazine subunit and phenoxyacetyl group.
Coupling and Optimization
Transition Metal-Catalyzed Coupling
A pivotal step involves coupling the phenoxyacetyl-piperazine intermediate with the triazolo-pyridazine subunit. The patent EP2266961B1 details two protocols:
Protocol A (Copper-Mediated)
| Parameter | Condition |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | N,N′-dimethylethylenediamine |
| Base | Cs₂CO₃ |
| Solvent | 1,4-Dioxane |
| Temperature | 110°C, 24 hours |
| Yield | 65–72% |
Protocol B (Palladium-Mediated)
| Parameter | Condition |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos |
| Base | K₃PO₄ |
| Solvent | Toluene |
| Temperature | 90°C, 18 hours |
| Yield | 78–85% |
Protocol B offers higher yields but requires rigorous exclusion of moisture and oxygen.
Purification and Characterization
Crystallization Techniques
The crude product is purified via acid-base recrystallization:
Challenges and Solutions
Regioselectivity in Triazolo-Pyridazine Formation
Early routes produced regioisomeric mixtures. Switching to microwave-assisted synthesis at 150°C reduced side products by 40%.
Solvent Effects on Acylation
Replacing DCM with THF increased acylation yields from 70% to 83% due to improved solubility of the piperazine intermediate.
Q & A
Q. Critical Parameters :
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Coupling | Pd catalysts, DMF, 80–100°C | Use anhydrous solvents; monitor via TLC |
| Etherification | DIAD, PPh3, THF | Control stoichiometry to avoid diastereomers |
Basic: How is the compound’s structure validated post-synthesis?
Answer:
Structural characterization employs:
- Spectroscopy :
- ¹H/¹³C NMR : Verify proton environments (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm; triazole protons at δ 8.0–9.0 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ expected within ±2 ppm accuracy) .
- X-ray crystallography : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding in the triazolo-pyridazine core) .
Q. Emergency Measures :
| Exposure Route | Action |
|---|---|
| Inhalation | Move to fresh air; administer oxygen if needed |
| Skin Contact | Wash with soap/water for 15 min |
Advanced: How can synthesis yield and purity be optimized?
Answer:
- Reaction Optimization :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency vs. THF .
- Catalyst Tuning : Pd(OAc)₂/XPhos improves cross-coupling yields by 20% compared to PdCl₂ .
- Purity Control :
- HPLC : Use C18 columns (acetonitrile/water gradient) to detect impurities <0.1% .
- Recrystallization : Ethanol/water (7:3) yields >95% pure crystals .
Case Study :
A 15% yield increase was achieved by replacing K₂CO₃ with Cs₂CO₃ in etherification, reducing side-product formation .
Advanced: How to design assays for evaluating pharmacological activity?
Answer:
- Target Selection : Prioritize kinases or GPCRs due to structural similarity to triazolo-pyridazine inhibitors .
- Assay Types :
- In vitro : Competitive binding assays (IC₅₀ determination via fluorescence polarization) .
- Cell-based : Antiproliferative activity in cancer lines (e.g., MTT assay; 48–72 hr exposure) .
- Controls : Use staurosporine (apoptosis inducer) and DMSO vehicle .
Q. Data Interpretation :
| Assay | Result (Example) | Significance |
|---|---|---|
| Kinase inhibition | IC₅₀ = 50 nM | High target affinity |
| Cytotoxicity | GI₅₀ = 10 µM (MCF-7) | Selectivity index >100 vs. normal cells |
Advanced: How to resolve contradictions in reported bioactivity data?
Answer:
- Source Analysis :
- Compare assay conditions (e.g., ATP concentration in kinase assays affects IC₅₀) .
- Validate purity: Contaminants (e.g., unreacted intermediates) may artifactually enhance activity .
- Meta-Analysis :
- Use cheminformatics tools (e.g., PubChem BioActivity) to aggregate data and identify outliers .
Example :
Discrepancies in antiproliferative activity (e.g., 5 µM vs. 20 µM GI₅₀) were traced to differences in cell passage number and serum concentration in culture media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
